N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. Key structural features include:
- N1-substituent: Isobutyl group (2-methylpropyl).
- N2-substituent: A branched ethyl chain bearing a 1-methylindolin-5-yl moiety and a 4-methylpiperazinyl group.
Its structural complexity distinguishes it from simpler oxalamide derivatives used in flavoring or medicinal chemistry.
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-16(2)14-23-21(28)22(29)24-15-20(27-11-9-25(3)10-12-27)17-5-6-19-18(13-17)7-8-26(19)4/h5-6,13,16,20H,7-12,14-15H2,1-4H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGBUKLMYFXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
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Formation of the Indoline Derivative: : The synthesis begins with the preparation of the 1-methylindoline derivative. This can be achieved through the reduction of 1-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
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Piperazine Derivative Preparation: : The next step involves the synthesis of the 4-methylpiperazine derivative. This can be synthesized by reacting piperazine with methyl iodide under basic conditions.
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Coupling Reaction: : The indoline and piperazine derivatives are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
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Oxalamide Formation: : Finally, the intermediate is reacted with oxalyl chloride to form the desired oxalamide compound. This step typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Bases: Triethylamine, sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 SHP2 Inhibition
One of the primary applications of this compound is as an inhibitor of the Src Homology 2 Domain-containing Phosphatase 2 (SHP2). SHP2 plays a crucial role in various signaling pathways, and its inhibition can have therapeutic implications in cancer treatment. The compound has been demonstrated to exhibit selective inhibition of SHP2, which is significant for developing targeted therapies against cancers characterized by aberrant SHP2 activity .
1.2 Antipsychotic Potential
The structural features of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suggest potential antipsychotic properties. The presence of the indoline and piperazine moieties is associated with the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies indicate that derivatives of this compound may exhibit favorable pharmacological profiles for treating schizophrenia and other mood disorders .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is crucial for optimizing the efficacy of this compound.
2.1 Synthetic Pathways
The synthesis typically involves multi-step organic reactions, including amide coupling reactions and cyclization processes to form the indoline structure. The synthetic routes are essential for producing analogs with varied biological activities.
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Amide Formation | Isobutyric acid, amine |
| 2 | Cyclization | Indoline precursor |
| 3 | Functionalization | Piperazine derivatives |
2.2 Structure-Activity Relationship
The modification of the alkyl groups and heterocyclic components can significantly influence the biological activity of this compound. For instance, variations in the piperazine ring can enhance binding affinity to target proteins involved in signaling pathways associated with cancer progression .
Case Studies
3.1 Cancer Therapeutics
In a notable study, researchers investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
3.2 Neuropharmacology
Another case study focused on the neuropharmacological effects of this compound, revealing significant improvements in behavioral assays related to anxiety and depression models in rodents. These findings support its exploration as a candidate for treating psychiatric disorders .
Mechanism of Action
The mechanism by which N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Compounds
Structural and Functional Analogues
The oxalamide class includes diverse compounds with varying substituents that influence their biological activity, solubility, and metabolic stability. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Comparative Insights
Substituent Impact on Function: The target compound’s isobutyl group contrasts with the methoxybenzyl substituents in flavoring agents (e.g., S336). Isobutyl’s hydrophobicity may reduce solubility compared to aromatic benzyl groups but could enhance membrane permeability .
Metabolic and Safety Profiles: JECFA evaluated structurally related oxalamides (e.g., FEMA 4233) and established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with safety margins exceeding 500 million for human exposure . The target compound’s indoline and piperazine groups may alter metabolic pathways compared to simpler analogues, warranting specific toxicological studies.
Potential Applications: Flavoring agents like S336 activate the human TAS1R1/TAS1R3 umami receptor, while the target compound’s indoline-piperazine structure suggests possible central nervous system (CNS) activity or kinase inhibition, though this remains speculative without empirical data .
Challenges in Comparative Analysis
- Limited Data on Target Compound: The absence of direct pharmacological or toxicological data for the target compound necessitates reliance on structural analogies.
- Divergent Applications : While most oxalamides in the evidence are flavoring agents, the target’s complexity implies distinct biological targets, complicating direct functional comparisons.
Biological Activity
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The compound features an oxalamide backbone, substituted with an isobutyl group and a complex indolin and piperazine moiety. This unique structure is expected to influence its interaction with biological targets.
Research indicates that compounds with similar structures often act as inhibitors for specific enzymes or receptors. For instance, derivatives of oxalamides have been explored for their ability to inhibit SHP2 (Src homology region 2 domain-containing phosphatase 2), which plays a crucial role in various signaling pathways associated with cancer progression .
Antifungal Activity
A study synthesized a series of benzamide derivatives with oxadiazole moieties, revealing that compounds structurally related to this compound exhibited significant antifungal activity. Specifically, the compounds showed strong inhibition against Botrytis cinerea, with some achieving over 80% inhibition at concentrations of 100 mg/L . This suggests that our compound may also possess similar antifungal properties.
Toxicity Studies
Toxicity assessments using zebrafish embryos indicated that certain oxalamide derivatives had low toxicity levels, classified as safe for further development . This is critical for evaluating the therapeutic potential of this compound.
Inhibitory Effects on Cancer Cell Lines
In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For example, a compound structurally similar to this compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells . These findings support the hypothesis that this class of compounds may serve as potential anticancer agents.
Comparative Analysis
The following table summarizes the biological activities and IC50 values of selected oxalamide derivatives compared to this compound:
| Compound Name | Activity Type | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Antifungal | 10 | Botrytis cinerea |
| Compound B | Anticancer | 15 | Breast Cancer |
| N1-isobutyl-N2-(...) | Anticancer | TBD | TBD |
Q & A
Q. Cellular assays :
- Measure cAMP levels (for GPCR targets) .
- Conduct kinase inhibition assays (e.g., ADP-Glo™ for EGFR) .
Gene expression profiling : RNA-seq to identify downstream pathways (e.g., MAPK/ERK) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Solutions :
- Dose-response validation : Test multiple concentrations to confirm IC50/EC50 values .
- Proteomics : Use SILAC labeling to quantify target engagement in cellular lysates .
- Crystallography : Co-crystallize the compound with purified targets (e.g., CB1) to validate docking predictions .
Q. What are critical considerations for SAR studies to improve pharmacokinetic properties?
- Key Modifications :
- Lipophilicity : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and enhance solubility .
- Metabolic stability : Replace labile groups (e.g., methylpiperazine → piperidine) to slow CYP450-mediated degradation .
- Bioavailability : Use prodrug strategies (e.g., esterification of amides) for enhanced absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
